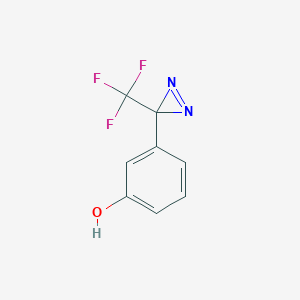

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a phenol group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol typically involves multiple steps, starting with the preparation of the diazirine ring. One common method involves the reaction of trifluoromethyl ketones with hydrazine to form the diazirine ring. This intermediate is then coupled with a phenol derivative under specific conditions to yield the final product. The reaction conditions often include the use of bases such as sodium hydride and solvents like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反应分析

Photochemical Activation and Carbene Generation

The diazirine ring undergoes photolytic cleavage under UV irradiation (350-365 nm), generating a reactive carbene intermediate. This property enables its use as a photoaffinity labeling agent:

| Reaction Conditions | Products | Key Findings |

|---|---|---|

| 10 J UVA irradiation in CDCl₃ | Diazirine → Diazomethane intermediate (δ_F = -57.2 to -57.3 ppm) | - Carbene forms within 10 min of irradiation |

-

Diazomethane persists >30 min post-activation

-

Competing azine formation observed in trifluoro phenyl byproducts |

Mechanism :

C8H5F3N2OhνC7H4F3N2O+ CF3

The trifluoromethyl carbene inserts into C-H bonds or undergoes cycloaddition with π systems .

Nucleophilic Aromatic Substitution

The phenolic hydroxyl group participates in SNAr reactions under basic conditions:

Example Reaction :

3 3 Trifluoromethyl 3H diazirin 3 yl phenol+8 Bromo purine derivativeCs2CO3,DMFEther linked bioconjugate

| Parameters | Details |

|---|---|

| Yield | 33% (purified via silica chromatography) |

| Key Step | Phenoxide formation enables O-alkylation at 40°C |

| Application | Used to synthesize photoactive purine derivatives for receptor studies |

Acid-Mediated Demethylation

Reaction :

3 3 Methoxyphenyl 3 trifluoromethyl 3H diazirineBBr3,DCM3 3 Trifluoromethyl 3H diazirin 3 yl phenol

Base Sensitivity

-

Diazirine-phenol conjugates decompose under strong basic conditions (e.g., TBAF) via phenoxide-mediated ring opening

-

Stability enhanced in neutral/anhydrous solvents (e.g., CDCl₃, DMF)

Crosslinking Reactions

The carbene intermediate forms covalent bonds with biomolecules:

-

Target : GLIC (Glossophaga lectin)

-

Conditions : 10 J UVA, pH 4.4

-

Results :

Esterification

Reaction :

4 Diazirinyl phenol+N Acetyl tryptophanEDC DMAP DMFPhotoactive ester

Ether Formation

Example :

3 4 Bromomethyl phenyl 3 trifluoromethyl 3H diazirineAg2O DMSO2 3 Bis 4 diazirinylphenyl oxirane

Stability Data

| Condition | Half-Life | Observations | Source |

|---|---|---|---|

| Ambient light | <24 h | Rapid decomposition to azines | |

| Dark, -20°C | >6 months | No detectable degradation | |

| Aqueous pH 7.4 | 2 h | Complete hydrolysis of diazirine |

This compound’s dual functionality (photoreactive diazirine + phenolic hydroxyl) makes it invaluable for precision labeling in chemical biology and drug discovery. Experimental protocols consistently emphasize anhydrous conditions and light protection during handling .

科学研究应用

Chemistry

- Photoreactive Probes : 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol is extensively used as a photoreactive probe to investigate molecular interactions and reaction mechanisms. Its ability to generate reactive intermediates upon light exposure makes it valuable for studying complex chemical processes .

Biology

- Photoaffinity Labeling : The compound is employed in photoaffinity labeling techniques, which allow researchers to study protein-ligand interactions. Upon exposure to ultraviolet light, the diazirine moiety generates highly reactive carbenes that can covalently bond with nearby biomolecules, facilitating the mapping of protein interactions and cellular processes .

- In Vivo Studies : Recent studies demonstrate the feasibility of using this compound in vivo for prolonged anesthesia via targeted photoadduction, showcasing its potential in pharmacological applications .

Medicine

- Drug Development : this compound has been investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors. For instance, analogs of propofol incorporating this diazirine moiety have shown enhanced anesthetic properties while allowing for precise targeting of biological sites .

- Therapeutic Applications : The compound's ability to form covalent bonds upon UV exposure positions it as a candidate for applications in photodynamic therapy and the development of new therapeutic agents .

Industrial Applications

In addition to its research applications, this compound finds utility in various industrial settings:

- Material Science : It is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices due to its photoreactive properties .

- Synthesis of Functional Materials : The compound has been used in the synthesis of phthalocyanines and their metallo compounds, which are studied for their electrochemical properties .

Case Study 1: Photoreactive Probes in Protein Interaction Studies

A study utilized this compound to explore protein-ligand interactions within cellular environments. The researchers demonstrated how UV activation led to covalent bonding with target proteins, enabling detailed mapping of interaction sites.

Case Study 2: Anesthetic Applications

Research involving analogs of propofol highlighted the efficacy of incorporating diazirine moieties for enhanced anesthetic effects. The study showed that these compounds could improve binding affinities while maintaining safety profiles comparable to traditional anesthetics .

作用机制

The mechanism of action of 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can then interact with nearby molecules. This property makes it useful in photoaffinity labeling, where it covalently binds to target proteins, allowing for the study of molecular interactions and pathways .

相似化合物的比较

Similar Compounds

3-(trifluoromethyl)phenol: Lacks the diazirine ring but shares the trifluoromethyl and phenol groups.

4-(trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position.

3-(trifluoromethyl)aniline: Contains an amine group instead of a phenol group.

Uniqueness

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol is unique due to the presence of the diazirine ring, which imparts photoreactivity. This property is not found in the similar compounds listed above, making it particularly valuable in applications requiring photoactivation .

生物活性

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol is a compound characterized by its photoreactive properties due to the presence of a diazirine moiety. This compound has garnered attention in biological research for its potential applications in studying molecular interactions, protein labeling, and photodynamic therapy. The ability of diazirines to generate reactive intermediates upon UV light exposure allows for covalent bonding with biomolecules, making them valuable tools in chemical biology.

Upon exposure to UV light, this compound generates highly reactive carbenes. These carbenes can form covalent bonds with nearby biomolecules, facilitating the study of protein interactions and cellular processes. The mechanism can be summarized as follows:

- Photoactivation : Exposure to UV light induces the formation of a carbene from the diazirine ring.

- Covalent Bonding : The reactive carbene can insert into C-H or N-H bonds of proteins or nucleic acids.

- Labeling and Tracking : This covalent modification allows researchers to label specific proteins or ligands, aiding in the elucidation of their biological roles.

Biological Applications

The biological activity of this compound is primarily linked to its use as a photoreactive probe in various applications:

- Protein-Ligand Interaction Studies : The compound has been utilized to investigate binding sites and mechanisms of action within biological systems.

- Photodynamic Therapy : Its ability to generate reactive species upon photoactivation suggests potential therapeutic applications.

- Chemical Biology Research : The compound facilitates the mapping of protein-protein interactions and receptor-ligand dynamics.

Stability and Reactivity

Several studies have evaluated the stability and reactivity of this compound under different conditions:

| Condition | Stability (Days) | Percentage of Unreacted Diazirine (%) |

|---|---|---|

| Ambient Light | 0 | 100 |

| 4 | 87.7 | |

| 14 | 58.1 | |

| Incandescent Light | 0 | 100 |

| 5 | 74.1 |

This table demonstrates that while the compound exhibits significant stability in dark conditions, its reactivity increases under light exposure, leading to potential degradation over time .

Case Studies

- Protein Labeling : In a study focused on protein profiling, researchers employed this compound to label FKBP12, demonstrating its utility in enriching target proteins on beads for further analysis .

- Interaction Mapping : The compound has been used to map out interactions between tacrolimus and FKBP12, highlighting its effectiveness in studying complex molecular interactions .

属性

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-2-1-3-6(14)4-5/h1-4,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGENIUKSOIBFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2(N=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。